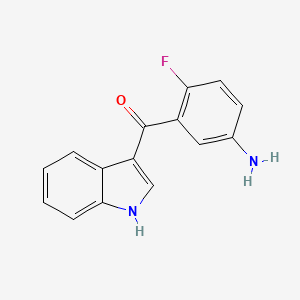

4-fluoro-3-(1H-indole-3-carbonyl)aniline

Vue d'ensemble

Description

4-fluoro-3-(1H-indole-3-carbonyl)aniline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a fluorine atom at the 4-position and an aniline group at the 3-position of the indole ring, making it a unique structure with potential biological significance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(1H-indole-3-carbonyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and indole-3-carboxaldehyde.

Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with indole-3-carboxaldehyde in the presence of a suitable catalyst and solvent to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Vilsmeier-Haack Formylation Followed by Coupling

The indole-3-carbonyl group can be introduced via Vilsmeier-Haack formylation of indole using POCl₃/DMF, yielding 1H-indole-3-carboxaldehyde. Subsequent oxidation or coupling with 4-fluoro-3-aminoaniline derivatives generates the target compound. For example:

-

Reaction of indole with Vilsmeier reagent (POCl₃/DMF) at 0–5°C produces 1H-indole-3-carboxaldehyde (98% yield) .

-

Coupling with 4-fluoro-3-nitroaniline via reductive amination (NaBH₄/I₂) yields the final product .

Acylation and Alkylation

The primary amine undergoes acylation with acyl chlorides or alkylation with alkyl halides.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive Amination | NaBH₄/I₂, CHCl₃, rt | N-Alkylated derivatives | 75–94% | |

| Acylation | Ac₂O, DMAP, pyridine | Acetylated aniline | 90% |

Electrophilic Substitution

The fluorine substituent directs electrophiles to the ortho and para positions of the aniline ring:

-

Nitration : HNO₃/H₂SO₄ at 80°C yields 5-nitro-4-fluoro-3-(indole-3-carbonyl)aniline .

-

Halogenation : Br₂/FeBr₃ introduces bromine at the para position relative to fluorine .

Knoevenagel Condensation

The carbonyl group participates in condensations with active methylene compounds:

-

Reaction with indan-1,3-dione in acetic acid yields α,β-unsaturated ketones .

| Substrate | Catalyst | Product | Yield | Source |

|---------------------|---------------|--------------------------------------|--------|--------|

| Indan-1,3-dione | HCl/AcOH | 3-(Indole-3-carbonyl)propenone | 85% | |

Reduction

The carbonyl can be reduced to a methylene group using NaBH₄ or LiAlH₄:

Palladium-Catalyzed C–N Coupling

The aniline’s NH₂ group participates in Buchwald-Hartwig couplings:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Aryl bromide | Pd(OAc)₂/Xantphos | Biaryl amines | 92% |

B(C₆F₅)₃-Catalyzed C–C Coupling

The indole ring couples with quinones in water:

Electrophilic Substitution

The indole’s C-2 and C-5 positions are reactive toward nitration and sulfonation:

McMurry Cyclization

Indole-3-carbonyl intermediates undergo cyclization with ketones to form polycyclic systems .

Biological Derivatization

Derivatives with substituents like trifluoromethyl or methoxy show enhanced bioactivity:

Table 2: Cross-Coupling Reactions

| Reaction Type | Catalyst | Substrate | Yield | Source |

|---|---|---|---|---|

| C–N Coupling | Pd(OAc)₂/Xantphos | Aryl bromide | 92% | |

| C–C Coupling | B(C₆F₅)₃ | 1,4-Naphthoquinone | 92% |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including 4-fluoro-3-(1H-indole-3-carbonyl)aniline, exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit anaplastic lymphoma kinase (ALK), a target in certain cancer therapies. The introduction of fluorine into the molecular structure can enhance bioactivity and selectivity, making these compounds more effective against cancer cell lines such as KARPAS-299 .

Inhibitory Effects on Kinases

The compound's potential as a kinase inhibitor has been highlighted in studies where modifications to the indole scaffold improved potency against various kinases. This suggests that this compound could be a candidate for further development in targeted cancer therapies .

Synthetic Applications

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can participate in palladium-catalyzed C–N cross-coupling reactions, which are crucial for forming anilines and their derivatives . This makes it valuable for synthesizing complex organic molecules used in pharmaceuticals.

Fluorination Reagents

The introduction of fluorine into organic molecules can significantly alter their chemical properties. As a fluorinated compound, this compound can be utilized in various fluorination reactions to create other biologically active molecules with improved pharmacokinetic profiles .

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activity. Studies have shown that compounds related to this compound possess antifungal and antibacterial properties, making them candidates for further investigation in the development of new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that indole derivatives may also exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The specific mechanisms and efficacy of this compound in this context require further exploration but represent a promising area of study .

Table: Summary of Biological Activities and Applications

Mécanisme D'action

The mechanism of action of 4-fluoro-3-(1H-indole-3-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-fluoro-1H-indole-3-carbaldehyde: Similar structure but lacks the aniline group.

5-fluoro-3-phenyl-1H-indole-2-carbonyl: Another indole derivative with different substituents.

Uniqueness

4-fluoro-3-(1H-indole-3-carbonyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and an aniline group on the indole ring makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

4-Fluoro-3-(1H-indole-3-carbonyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom at the para position of the aniline ring, linked to an indole moiety through a carbonyl group. This unique structure contributes to its biological activity.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, studies on anilino-1,4-naphthoquinones indicated that derivatives with an aniline moiety showed cytotoxic activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) . The presence of the indole structure in this compound may enhance its efficacy against cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Etoposide | A549 | 5.0 |

| Doxorubicin | HepG2 | 0.8 |

| This compound | HuCCA-1 | TBD |

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Similar indole derivatives have been shown to inhibit specific kinases implicated in cancer progression . The mechanism typically involves binding to the active site or allosteric sites of the enzyme, disrupting normal enzymatic functions.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may bind to target enzymes involved in cancer cell proliferation and survival.

- Signal Transduction Interference: By inhibiting pathways such as EGFR signaling, it can disrupt tumor growth and metastasis .

Research Findings

Diverse studies have reported on the biological activities of indole derivatives:

- Antimicrobial Properties: Indole derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Pharmacological Applications: The compound serves as a lead for developing new drugs targeting specific diseases, particularly those involving microbial infections or enzyme dysregulation .

Propriétés

IUPAC Name |

(5-amino-2-fluorophenyl)-(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-13-6-5-9(17)7-11(13)15(19)12-8-18-14-4-2-1-3-10(12)14/h1-8,18H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBWUUOGIZODHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=C(C=CC(=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.